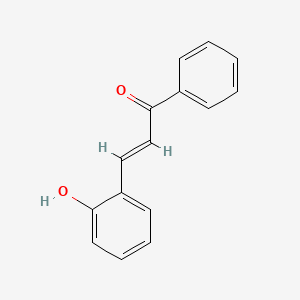

2-羟基查耳酮

描述

2-Hydroxychalcones (HC) are a class of organic compounds characterized by the presence of a hydroxyl group on the chalcone structure. They are known for their diverse biological activities and their potential use in various applications, including photochromic materials and medicinal chemistry. The studies on 2-hydroxychalcones have revealed their photochromic properties, antioxidant activities, effects on cell growth and glucose regulation, and their role as ligands in the synthesis of complex molecules .

Synthesis Analysis

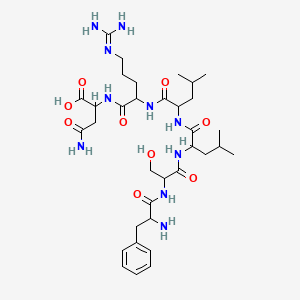

The synthesis of 2-hydroxychalcones has been explored through various methods. One approach involves the base-catalyzed aldol condensation of substituted 2'-hydroxyacetophenones and benzaldehydes, which has been successfully carried out in both solution and solid-phase conditions . Another method includes the interfacial solid-liquid synthesis, which avoids secondary reactions and provides insights into the mechanism of active site formation on solids . Additionally, a bio-inspired synthesis under visible light irradiation has been reported, where 2-hydroxychalcone reacts with nucleophiles to yield hybrid flavonoids .

Molecular Structure Analysis

The molecular structures of 2-hydroxychalcones have been elucidated using single-crystal X-ray methods, revealing important intermolecular interactions such as hydrogen bonding and molecular stacking. These interactions are believed to contribute to the antioxidant activity of these compounds . Furthermore, the presence of a hydroxyl group in specific positions on the chalcone ring has been associated with increased antioxidant activity .

Chemical Reactions Analysis

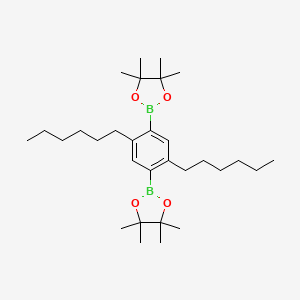

2-Hydroxychalcones undergo various chemical reactions, including photochemical conversion into flavylium cations in acidic solutions and polymer films, which is highly dependent on the pH, medium conditions, and the structure of the HC . They also serve as effective ligands for borondifluoride coordination, forming D-A molecules with strong absorption properties . Additionally, 2-hydroxychalcones can induce autophagy in lung cancer cells and exhibit growth inhibitory effects on various human tumor cell lines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-hydroxychalcones are influenced by their molecular structure. They have been found to exhibit photochromic properties, changing color upon exposure to light, which is a reversible process under certain conditions . Their antioxidant activity has been demonstrated through various in vitro and in vivo studies, showing potential as protective agents against oxidative cell damage . Moreover, the synthesis of these compounds has been optimized to enhance their cell growth inhibitory activity, which could be beneficial in the development of new antitumor agents .

科学研究应用

合成和药用化学应用

2-羟基查耳酮类似物是合成各种杂环化合物(如黄烷酮、黄烷醇、黄酮和黄酮醇)的关键中间体。这些杂环化合物具有与药用化学相关的多种生物活性,并在材料化学和工业中具有潜在应用。对微波辐射功率变化对 2'-羟基查耳酮类似物合成的影响的研究表明,功率变化显着影响合成反应的选择性,突出了在这些过程中精确控制的重要性 (Zamri、Teruna 和 Ikhtiarudin,2016).

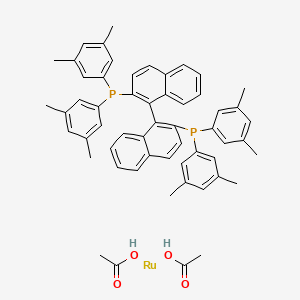

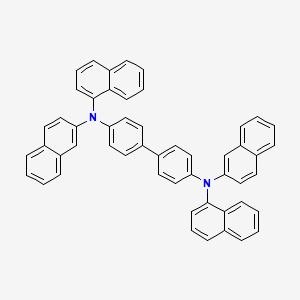

在太阳能电池技术中的应用

2'-羟基查耳酮衍生物(具有三苯胺末端单元)已被合成并用作硼二氟化物配位的有效配体。这些衍生物与 PC(61)BM 结合,在溶液处理的太阳能电池中显示出潜力,表现出 1.13% 的功率转换效率 (PCE) (Chambon 等人,2013).

光化学和光物理研究

已经研究了 2'-羟基查耳酮的光异构化,结果表明它仅从顺式异构化为反式异构化,这是由三重态中的绝热氢原子转移引起的。这种单向顺反异构化对于理解光照下的分子行为至关重要 (Norikane 等人,2000).

光谱和理论研究

对 2'-羟基查耳酮及其衍生物的研究提供了对它们的晶体结构、电子吸收、溶液和晶体中的荧光特征以及量子化学计算的见解。这项研究有助于理解取代基对吸收光谱和这些化合物的荧光性质的影响 (Serdiuk 等人,2018).

抗氧化性能

对 2'-羟基查耳酮的抗氧化性能的理论研究揭示了它们显着的自由基清除活性。该研究使用密度泛函理论 (DFT) 方法探索氢原子转移和电子转移机制,从而更深入地了解羟基查耳酮的抗氧化能力 (Xue 等人,2013).

作用机制

Target of Action

2-Hydroxychalcone, a natural flavonoid, primarily targets Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .

Mode of Action

2-Hydroxychalcone interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation . Additionally, 2-Hydroxychalcone has been found to induce apoptosis by downregulating Bcl-2, an anti-apoptotic protein . It also inhibits the activation of NF-kB, a protein complex that controls the transcription of DNA, cytokine production, and cell survival .

Biochemical Pathways

The primary biochemical pathway affected by 2-Hydroxychalcone is the arachidonic acid pathway . By inhibiting COX-1 and COX-2, 2-Hydroxychalcone reduces the conversion of arachidonic acid to prostaglandins, leading to a decrease in inflammation . Furthermore, the compound’s ability to downregulate Bcl-2 and inhibit NF-kB activation impacts the apoptotic pathway and NF-kB signaling pathway respectively .

Result of Action

The inhibition of COX-1 and COX-2 by 2-Hydroxychalcone leads to a reduction in inflammation . Its ability to downregulate Bcl-2 and inhibit NF-kB activation results in the induction of apoptosis and potential anti-cancer effects . Moreover, 2-Hydroxychalcone has been found to have antioxidant properties, inhibiting lipid peroxidation .

Action Environment

The action, efficacy, and stability of 2-Hydroxychalcone can be influenced by various environmental factors. For instance, the presence of light can enhance the compound’s anti-fungal activity . .

安全和危害

属性

IUPAC Name |

(E)-3-(2-hydroxyphenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-14-9-5-4-8-13(14)10-11-15(17)12-6-2-1-3-7-12/h1-11,16H/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDOOPSJCRMKSGL-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

644-78-0, 42224-53-3 | |

| Record name | 2-Hydroxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC170281 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170281 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 644-78-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydroxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hydroxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

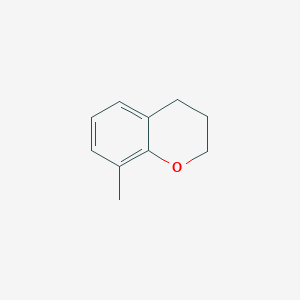

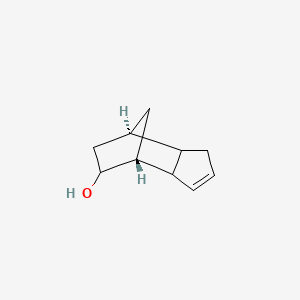

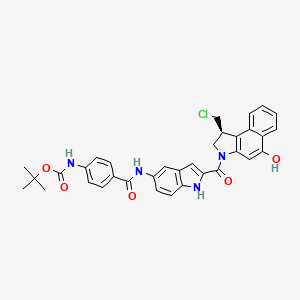

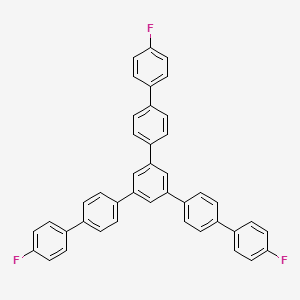

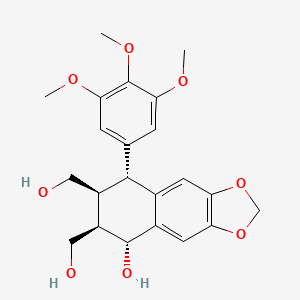

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1,2,3-Tetramethyl-1H-benzo[e]indolium Hexafluorophosphate](/img/structure/B3028879.png)